5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic molecule featuring multiple functional groups, including triazole, thiol, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Attachment of the Methoxy and Trifluoromethylphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with an aldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The methoxy and trifluoromethylphenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies due to its unique structural features.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The difluoromethyl and trifluoromethyl groups could enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)-5-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-ol
Uniqueness
The uniqueness of 5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Properties
Molecular Formula |
C19H15F5N4O2S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H15F5N4O2S/c1-29-15-6-5-11(9-25-28-17(16(20)21)26-27-18(28)31)7-12(15)10-30-14-4-2-3-13(8-14)19(22,23)24/h2-9,16H,10H2,1H3,(H,27,31)/b25-9+ |
InChI Key |
CKBQEZIHYAYFMO-YCPBAFNGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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